

# Comprehensive Spectroscopic Characterization of 3-Chloro-N-(4-morpholinophenyl)propanamide

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## Compound of Interest

Compound Name: 3-chloro-N-(4-morpholinophenyl)propanamide  
CAS No.: 250714-83-1  
Cat. No.: B1272526

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## Executive Summary & Chemical Identity

Target Analyte: **3-chloro-N-(4-morpholinophenyl)propanamide** CAS Registry Number: Not widely indexed; structurally related to CAS 19313-87-2 (Methoxy analog) Molecular Formula:  $C_{13}H_{17}ClN_2O_2$  Molecular Weight: 268.74 g/mol Role: Synthetic intermediate; Potential Process-Related Impurity (PRI) in the manufacture of Factor Xa inhibitors.[1]

This guide details the structural elucidation of the title compound using a multi-modal spectroscopic approach. The analysis focuses on distinguishing this specific propanamide derivative from its non-chlorinated precursors and hydrolysis byproducts.[1]

## UV-Vis Spectroscopy: Electronic Transitions

While UV-Vis is non-specific for structural elucidation, it is the primary detector for HPLC purity assays.[1]

- Solvent: Methanol or Acetonitrile.[1]

- Chromophores: The molecule contains a para-substituted aniline system conjugated with the morpholine nitrogen lone pair, though the amide linkage breaks the conjugation to the alkyl chain.[1]
- Key Transitions:
  - 1 (~245-255 nm):  
transition of the benzene ring (B-band), bathochromically shifted due to the auxochromic effect of the morpholine nitrogen.[1]
  - 2 (~280-290 nm):  
transition involving the amide carbonyl and the morpholine oxygen lone pairs.[1]

Method Development Note: For HPLC-UV detection, 254 nm is the optimal wavelength for maximizing sensitivity while minimizing solvent cutoff interference.[1]

## Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides the "fingerprint" verification of the functional groups, specifically confirming the integrity of the alkyl chloride and the amide linkage.[1]

### Table 1: Diagnostic IR Band Assignments

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity	Mode Description
Amide N-H	3280 – 3320	Medium, Sharp	N-H stretching (trans-amide geometry).[1]
C-H (Aromatic)	3050 – 3100	Weak	C(sp <sup>2</sup> )-H stretching of the phenyl ring.[1]
C-H (Aliphatic)	2850 – 2960	Medium	C(sp <sup>3</sup> )-H stretching (Morpholine & Propyl chain).[1]
Amide I (C=O)	1655 – 1685	Strong	C=O stretching; diagnostic for secondary amides.[1]
Amide II	1510 – 1550	Strong	N-H bending coupled with C-N stretching.[1]
C-O-C (Ether)	1100 – 1120	Strong	Asymmetric stretching of the morpholine ring.[1]
C-Cl	650 – 750	Medium	C-Cl stretching (terminal alkyl chloride).[1]

Technical Insight: The presence of the C-Cl band in the fingerprint region (600–800 cm<sup>-1</sup>) is the primary differentiator between the target molecule and its hydrolyzed analog (3-hydroxy derivative) or the acrylamide elimination product.[1]

## Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural confirmation.[1] The molecule exhibits a distinct separation between the aromatic/heterocyclic region and the aliphatic chloro-propyl chain.

### <sup>1</sup>H NMR Analysis (400 MHz, DMSO-d<sub>6</sub>)

The spectrum is characterized by a para-substituted aromatic system (AA'BB') and two distinct aliphatic regions.[1]

Predicted Chemical Shifts & Multiplicity:

- 9.80 (s, 1H): Amide NH.[1] Downfield shift due to H-bonding and anisotropy of the carbonyl.
- 7.45 (d, J=9.0 Hz, 2H): Aromatic protons ortho to the amide group (AA'BB' system).[1]
- 6.90 (d, J=9.0 Hz, 2H): Aromatic protons ortho to the morpholine ring.[1] Upfield shift due to the electron-donating resonance of the morpholine nitrogen.
- 3.85 (t, J=6.5 Hz, 2H): Chloromethyl protons (Cl-CH<sub>2</sub>-CH<sub>2</sub>-).[1] Deshielded by the electronegative chlorine.[1]
- 3.72 (t, J=4.8 Hz, 4H): Morpholine ether protons (-CH<sub>2</sub>-O-CH<sub>2</sub>-).[1]
- 3.05 (t, J=4.8 Hz, 4H): Morpholine amine protons (-CH<sub>2</sub>-N-CH<sub>2</sub>-).[1]
- 2.75 (t, J=6.5 Hz, 2H): Methylene protons alpha to carbonyl (-CO-CH<sub>2</sub>-).[1]

### <sup>13</sup>C NMR Analysis (100 MHz, DMSO-d<sub>6</sub>)

- Carbonyl (C=O): ~168 ppm.[1]
- Aromatic C-N (Amide side): ~132 ppm.[1]
- Aromatic C-N (Morpholine side): ~148 ppm.[1]
- Aromatic CH: ~120 ppm and ~115 ppm.[1]
- Morpholine C-O: ~66 ppm.[1]
- Morpholine C-N: ~49 ppm.[1]
- Alkyl C-Cl: ~41 ppm.[1][2]
- Alkyl Alpha-C: ~39 ppm.[1][2]

### Mass Spectrometry (MS)

Mass spectrometry is essential for impurity profiling, particularly for identifying the characteristic chlorine isotope pattern.[1]

## Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode)[1]

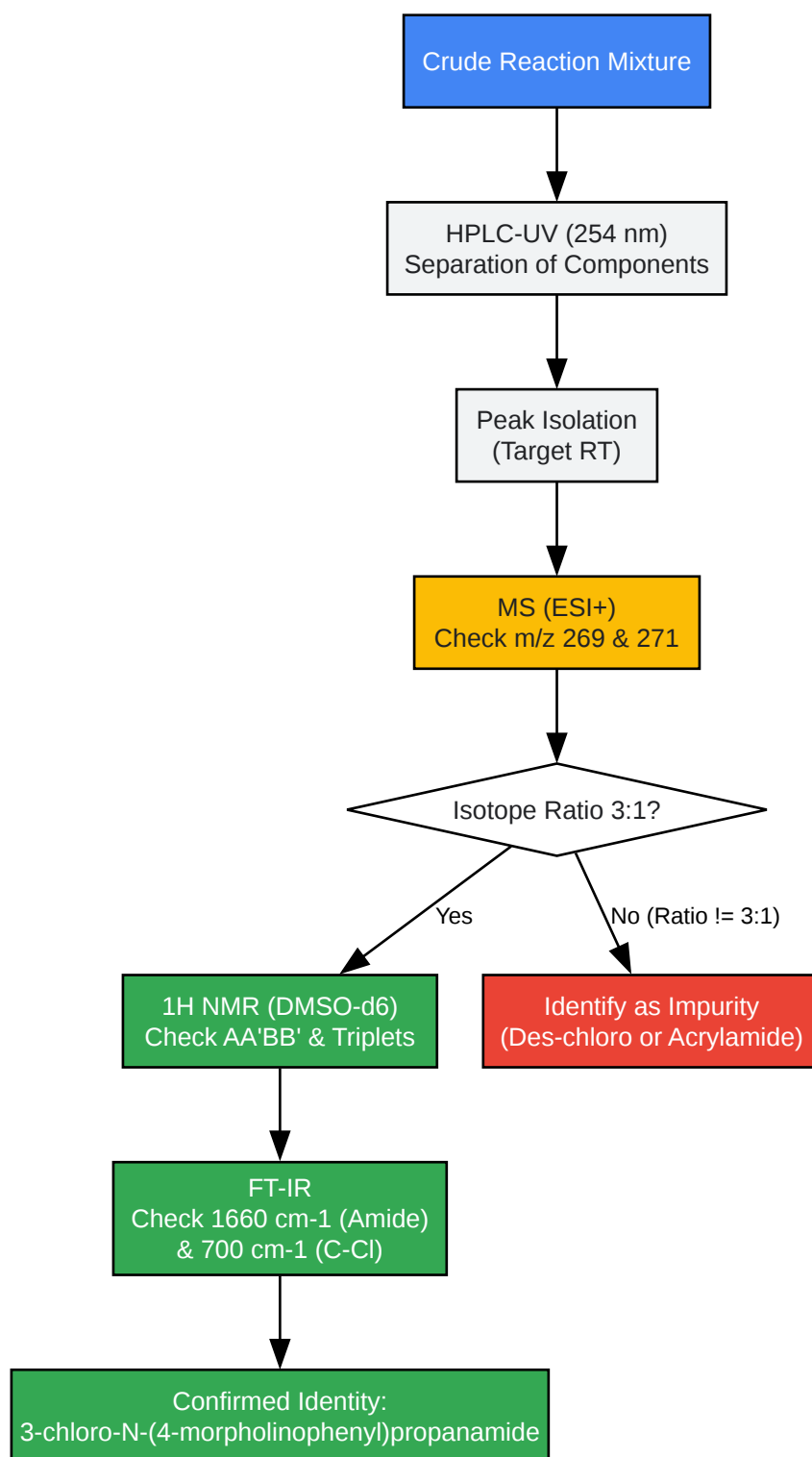
- Molecular Ion  $[M+H]^+$ :  $m/z$  269.1[1]
- Isotope Pattern: The presence of a single chlorine atom dictates a characteristic 3:1 ratio between the  $[M+H]^+$  (269.[1]1) and  $[M+H+2]^+$  (271.[1]1) peaks.[1][3][4][5] This is the "smoking gun" for confirming the presence of the halogen.[1]

## Fragmentation Pathway (MS/MS)[1]

- Precursor:  $m/z$  269.1[1]
- Loss of HCl: Transition to  $m/z$  233.1 (Formation of the acrylamide derivative via elimination). [1]
- Morpholine Ring Cleavage: Loss of  $C_2H_4O$  neutral fragment is common in morpholine derivatives.[1]
- Diagnostic Fragment:  $m/z$  177 (4-morpholinoaniline cation), formed by the cleavage of the amide bond.[1]

## Analytical Workflow Visualization

The following diagram outlines the logical flow for confirming the identity of **3-chloro-N-(4-morpholinophenyl)propanamide** during process development.



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Figure 1: Analytical decision matrix for the structural confirmation of the target chloropropanamide intermediate.

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